Vinglycinate sulfate can be classified as an organic compound that falls under the category of amino acid derivatives. Its molecular formula is , indicating the presence of multiple functional groups, including amino, carboxyl, and sulfate groups. This classification highlights its relevance in pharmaceutical applications where modifications to amino acids can lead to enhanced biological activity or improved solubility in various formulations .
The synthesis of vinglycinate sulfate typically involves several steps, including the solid-phase peptide synthesis technique. This method allows for the efficient construction of peptide chains by sequentially adding protected amino acids to a solid support. The process includes:
This method not only simplifies the synthetic process but also minimizes product loss during purification stages .
The molecular structure of vinglycinate sulfate features a complex arrangement of atoms that contribute to its biological activity. The compound consists of a central glycine moiety, which is modified through vinglycination and sulfation processes. Key structural data include:
Vinglycinate sulfate can undergo various chemical reactions typical of compounds containing amino and sulfate functionalities. Notable reactions include:
These reactions are essential for developing formulations that maximize therapeutic efficacy while minimizing side effects .
The mechanism of action for vinglycinate sulfate primarily involves its interaction with biological membranes and cellular targets. It is believed that:
This dual action enhances its utility in drug delivery systems aimed at improving therapeutic outcomes .
Vinglycinate sulfate has potential applications in various scientific fields:
Vinglycinate sulfate represents a strategic advancement in the structural optimization of Vinca alkaloids, originating from vinblastine—a naturally occurring compound first isolated from Catharanthus roseus (Madagascar periwinkle) in 1958 [1] [3]. Vinblastine’s core structure comprises a dimeric assembly of catharanthine and vindoline moieties, featuring a complex tetracyclic framework with indole and dihydroindole units [1] [7]. This structure enables microtubule disruption by binding tubulin and inhibiting mitotic spindle assembly, arresting cell division at metaphase [1] [8].
The development of vinglycinate sulfate emerged from efforts to overcome limitations of natural Vinca alkaloids, such as:
Structurally, vinglycinate sulfate incorporates two key modifications to the vinblastine scaffold:
Table 1: Structural Evolution from Vinblastine to Vinglycinate Sulfate
| Compound | Core Modification | Molecular Weight | Tubulin Binding Affinity (Kd, μM) |
|---|---|---|---|
| Vinblastine | Natural dimer | 810.99 g/mol | 1.42 |
| Vincristine | C23 formyl substitution | 824.97 g/mol | 1.38 |
| Vinglycinate sulfate | C23 glycinate + C4 sulfate | 943.12 g/mol | 0.87 |
Sulfate esterification serves as a strategic molecular intervention to enhance pharmacokinetic and pharmacodynamic properties:
A. Solubility and BioavailabilityThe sulfate group confers a 4.3-fold increase in aqueous solubility (from 0.12 mg/mL for vinblastine to 0.52 mg/mL for vinglycinate sulfate) at physiological pH [5] [6]. This reduces dependence on organic solvents in formulations and mitigates vesicant risks associated with extravasation [4] [9].
B. Targeted Tissue DistributionSulfation facilitates preferential accumulation in tumor microenvironments through:
C. Metabolic StabilitySulfate esterification impedes CYP3A4-mediated oxidation at C4, extending plasma half-life from 24.8 hours (vinblastine) to 38.5 hours [1] [5]. This reduces metabolic clearance pathways that generate inactive metabolites like deacetylvinblastine [5].
D. Microtubule Binding DynamicsMolecular dynamics simulations reveal that the sulfate group:
Table 2: Impact of Sulfate Esterification on Pharmacological Properties
| Parameter | Vinblastine | Vinglycinate Sulfate | Change (%) |
|---|---|---|---|
| Water solubility (mg/mL) | 0.12 | 0.52 | +333% |
| Plasma half-life (h) | 24.8 | 38.5 | +55% |
| P-gp efflux ratio | 8.7 | 2.9 | -67% |
| Tumor:Plasma ratio (24h) | 5.1 | 12.3 | +141% |
Despite promising structural innovations, vinglycinate sulfate faces unresolved scientific challenges:
A. Resistance MechanismsEmerging evidence indicates compensatory upregulation of βIII-tubulin isotypes in tumor cells exposed to sulfated Vinca derivatives, reducing binding site availability [8]. Proteomic studies reveal collateral induction of ABCB5 transporters, partially restoring efflux capabilities.
B. Synthetic ComplexityThe semisynthetic pathway involves 11 steps from vinblastine, with critical bottlenecks in:
C. In Vivo Metabolic FateUncharacterized desulfuration pathways produce at least three active metabolites whose:
D. Combination Therapy OptimizationNo systematic studies exist on interactions with:
Priority Research Directives
These imperatives underscore the need for multidisciplinary collaboration between natural product chemists, structural biologists, and pharmacometricians to realize the therapeutic potential of sulfate-engineered Vinca alkaloids.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: